![molecular formula C17H13ClN6O2 B2555294 3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine CAS No. 892746-16-6](/img/structure/B2555294.png)
3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole and oxadiazole rings, and the attachment of the phenyl groups. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and oxadiazole rings, as well as the phenyl groups, would likely result in a relatively rigid structure. The electron-donating methoxy group and the electron-withdrawing chloro group could also influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole and oxadiazole rings might participate in various reactions, and the phenyl groups could undergo electrophilic aromatic substitution. The methoxy and chloro groups could also affect the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the polar oxadiazole and triazole rings, as well as the polarizable phenyl rings, could affect these properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) explored the synthesis of 1,2,4-Triazole derivatives, which include compounds structurally related to 3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine. These compounds demonstrated antimicrobial activities against various microorganisms, indicating their potential use in developing new antimicrobial agents Bektaş et al., 2007.
Photochemical Molecular Rearrangements
Buscemi et al. (1996) investigated the photochemistry of 1,2,4-oxadiazoles, including derivatives similar to the compound . The study examined the formation of 1,2,4-triazoles under certain conditions, which is relevant for understanding the photochemical behavior and potential applications of these compounds Buscemi et al., 1996.
Fluorinated Heterocyclic Compounds Synthesis
In a study by Buscemi et al. (2001), the synthesis of fluorinated 1,2,4-oxadiazoles was reported. This research contributes to the understanding of the chemical properties and synthesis methods of compounds like 3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine, particularly in the context of incorporating fluorine atoms Buscemi et al., 2001.
Inhibition of Lipase and α-Glucosidase
Bekircan et al. (2015) synthesized novel compounds derived from 1,2,4-triazole and tested their inhibition of lipase and α-glucosidase. This study highlights the potential therapeutic applications of 1,2,4-triazole derivatives in treating diseases related to these enzymes Bekircan et al., 2015.
Antimicrobial Agent Synthesis
Sah et al. (2014) synthesized formazans from Mannich bases of compounds structurally similar to 3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine, showing moderate antimicrobial activity. This research contributes to the development of new antimicrobial agents Sah et al., 2014.
Anticancer Evaluation
Yakantham et al. (2019) synthesized and evaluated the anticancer activity of oxadiazole derivatives. The study's findings are significant for understanding the potential anticancer applications of 1,2,4-oxadiazole derivatives, which are structurally related to the compound Yakantham et al., 2019.
Synthesis and Antibacterial Activity
A study by Hu et al. (2006) focused on the synthesis and antibacterial activity of amino-heterocyclic compounds coupled with oxime-ether groups, relevant to the chemistry of compounds like 3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine Hu et al., 2006.
Nematocidal Activity of Oxadiazole Derivatives
Liu et al. (2022) researched the nematocidal activity of novel 1,2,4-oxadiazole derivatives, providing insights into the potential agricultural applications of such compounds Liu et al., 2022.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O2/c1-25-13-7-5-10(6-8-13)16-20-17(26-22-16)14-15(19)24(23-21-14)12-4-2-3-11(18)9-12/h2-9H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTNDODMSHKZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide](/img/structure/B2555211.png)

![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B2555214.png)
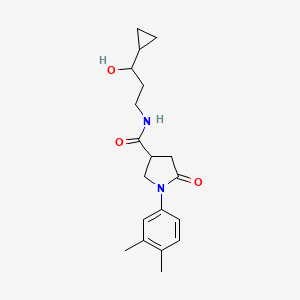
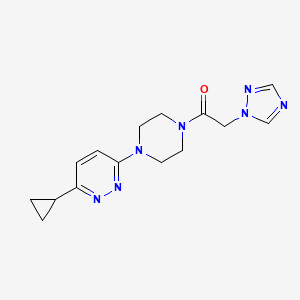
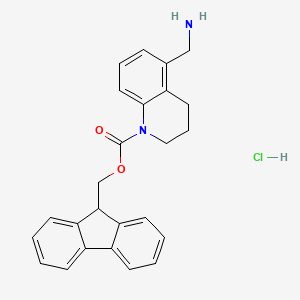
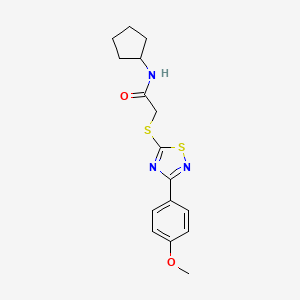
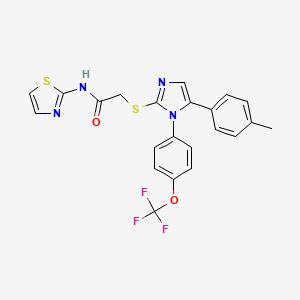
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2555223.png)
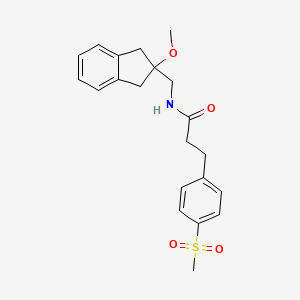
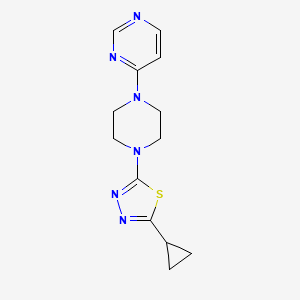
![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2555232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)